![molecular formula C11H14F3NO B13972116 (R)-1-[4-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13972116.png)
(R)-1-[4-(trifluoromethoxy)phenyl]butylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-[4-(trifluoromethoxy)phenyl]butylamine: is a chiral amine compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-[4-(trifluoromethoxy)phenyl]butylamine can be achieved through various synthetic routes. One common method involves the asymmetric reduction of 4-(trifluoromethoxy)acetophenone using chiral catalysts. For instance, the reduction can be carried out using borane-dimethyl sulfide complex (BH3·Me2S) in the presence of a chiral oxazaborolidine catalyst . This method, however, has limitations such as the high cost of chiral reagents and environmental concerns.
Industrial Production Methods
In an industrial setting, the production of ®-1-[4-(trifluoromethoxy)phenyl]butylamine can be optimized using biocatalytic processes. Recombinant Escherichia coli cells have been employed to catalyze the asymmetric reduction of 4-(trifluoromethoxy)acetophenone in a polar organic solvent-aqueous medium. This method has shown high enantioselectivity and efficiency, with yields exceeding 99% and enantiomeric excess (ee) greater than 99.9% .
Analyse Chemischer Reaktionen
Types of Reactions
®-1-[4-(trifluoromethoxy)phenyl]butylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
®-1-[4-(trifluoromethoxy)phenyl]butylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and chiral intermediates.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe for biological assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of ®-1-[4-(trifluoromethoxy)phenyl]butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to its targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-[4-(trifluoromethyl)phenyl]butylamine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
®-1-[4-(methoxy)phenyl]butylamine: Contains a methoxy group instead of a trifluoromethoxy group.
®-1-[4-(fluoro)phenyl]butylamine: Features a fluoro group in place of the trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in ®-1-[4-(trifluoromethoxy)phenyl]butylamine imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential compared to similar compounds.
Eigenschaften
Molekularformel |
C11H14F3NO |
|---|---|
Molekulargewicht |
233.23 g/mol |
IUPAC-Name |
(1R)-1-[4-(trifluoromethoxy)phenyl]butan-1-amine |
InChI |
InChI=1S/C11H14F3NO/c1-2-3-10(15)8-4-6-9(7-5-8)16-11(12,13)14/h4-7,10H,2-3,15H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
CILFBTXXMREROS-SNVBAGLBSA-N |
Isomerische SMILES |
CCC[C@H](C1=CC=C(C=C1)OC(F)(F)F)N |
Kanonische SMILES |
CCCC(C1=CC=C(C=C1)OC(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


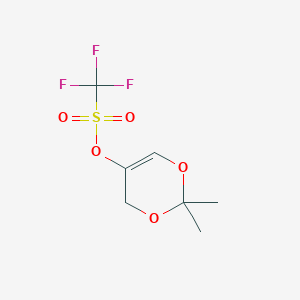
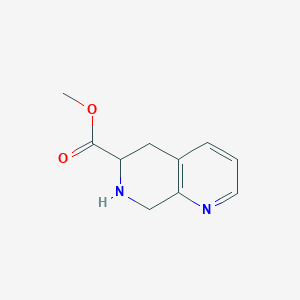

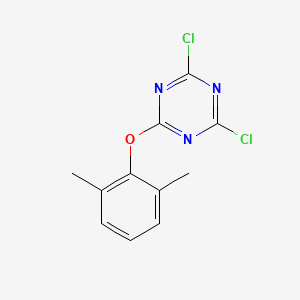
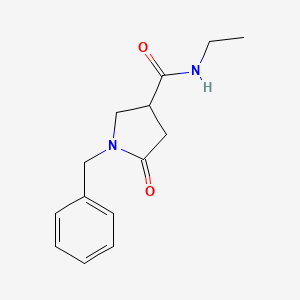
![9-(dibenzo[b,d]thiophen-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole](/img/structure/B13972059.png)
![2-Ethyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13972062.png)
![6-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-5-yloxy)-2-methoxy-nicotinonitrile](/img/structure/B13972069.png)
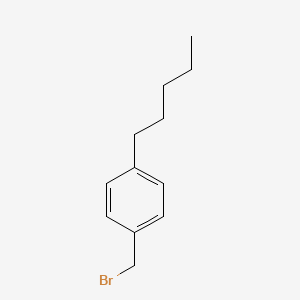
![tert-butyl (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbamate](/img/structure/B13972078.png)
![Phenethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B13972084.png)
![(2R)-3-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13972103.png)

![2-Azaspiro[4.5]decane-2,8-dicarboxylic acid](/img/structure/B13972105.png)
